An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid
An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of quinoline-2-carboxylic acid, with a focus on its potential applications in pharmaceutical research. Detailed experimental protocols for its synthesis are provided, along with a summary of its key quantitative data and an exploration of its role in inducing apoptosis in cancer cells.
Synthesis of Quinoline-2-carboxylic Acid
The synthesis of quinoline-2-carboxylic acid can be achieved through various methods. One of the most common and effective approaches is the oxidation of 2-methylquinoline (quinaldine). Other historical methods for quinoline ring formation, such as the Doebner-von Miller and Friedländer syntheses, are also pertinent to the broader class of quinoline derivatives.
Oxidation of 2-Methylquinoline
The oxidation of the methyl group at the 2-position of the quinoline ring is a direct and widely used method for the preparation of quinoline-2-carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate (KMnO4) being a classic and effective choice.
Caption: General workflow for the synthesis of quinoline-2-carboxylic acid via oxidation of 2-methylquinoline.
Physicochemical Properties
A thorough understanding of the physicochemical properties of quinoline-2-carboxylic acid is essential for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₂ | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Melting Point | 156-158 °C | [2] |
| Solubility | Moderately soluble in water. Soluble in DMSO (≥27.7 mg/mL) and ethanol. | [3][4] |
| pKa | ~13.44-13.48 (for the enolic group in tricyclic analogs) | [2] |
| LogP | 2.17 | [2] |
Biological and Pharmacological Properties
Quinoline-2-carboxylic acid and its derivatives have attracted significant attention in the field of medicinal chemistry due to their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of quinoline-2-carboxylic acid and its esters as antiproliferative agents.[5] It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC3), cervical (HeLa), and breast (MCF7) cancer cells.[5][6] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest.
Caption: Proposed mechanism of apoptosis induction by quinoline-2-carboxylic acid derivatives.
The anticancer effects are mediated through the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio results in the loss of mitochondrial membrane potential and the subsequent release of cytochrome c, which in turn activates caspase-9 and caspase-7, ultimately leading to programmed cell death.[5] Furthermore, derivatives of quinoline-2-carboxylic acid have been shown to cause cell cycle arrest, particularly in the S phase.[5]
Other Biological Activities
Beyond its anticancer properties, derivatives of quinoline-2-carboxylic acid have been investigated for a range of other therapeutic applications:
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Anti-inflammatory and Analgesic Activity: Structurally similar compounds, specifically amides and esters of quinoline-2-carboxylic acid, have been explored for their potential anti-inflammatory and analgesic effects.[2]
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Antimicrobial Activity: Novel Mannich bases, Schiff bases, and other heterocyclic compounds derived from quinoline-2-carboxylic acid have demonstrated significant antimicrobial properties against various bacterial and fungal strains.[7]
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Enzyme Inhibition: Quinoline-2-carboxylic acid has been found to inhibit α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes.[8] Additionally, certain derivatives have been identified as inhibitors of Pim-1 kinase, a target in cancer therapy.[9]
Experimental Protocols
This section provides a detailed experimental protocol for a key synthesis method for quinoline-2-carboxylic acid.
Synthesis of Quinoline-2-carboxylic Acid via Oxidation of 2-Methylquinoline with Potassium Permanganate
Materials:
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2-Methylquinoline (Quinaldine)
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Potassium Permanganate (KMnO₄)
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Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
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Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
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Distilled Water
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Ethanol (for recrystallization)
Procedure:
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar equivalent of sodium or potassium hydroxide in distilled water. To this alkaline solution, add 2-methylquinoline.
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Addition of Oxidizing Agent: While vigorously stirring the mixture, slowly add a calculated amount of powdered potassium permanganate in small portions. The addition should be controlled to manage the exothermic reaction.
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Reflux: After the complete addition of potassium permanganate, heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.
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Filtration: While the reaction mixture is still hot, filter it to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.
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Acidification: Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate with a mineral acid (e.g., 10% HCl) until the pH is acidic (pH ~3-4). Quinoline-2-carboxylic acid will precipitate out as a solid.
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Isolation and Purification: Collect the precipitated solid by filtration and wash it with cold distilled water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure quinoline-2-carboxylic acid.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Safety Precautions: Potassium permanganate is a strong oxidizing agent and should be handled with care. The reaction can be exothermic, so controlled addition of reagents is crucial. Protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
Quinoline-2-carboxylic acid is a versatile heterocyclic compound with significant potential in drug discovery and development. Its synthesis via the oxidation of 2-methylquinoline is a robust and scalable method. The diverse biological activities of its derivatives, particularly their anticancer effects through the induction of apoptosis, make this scaffold a promising starting point for the design of novel therapeutic agents. Further research into the structure-activity relationships of quinoline-2-carboxylic acid derivatives will undoubtedly lead to the development of more potent and selective drug candidates for a variety of diseases.
References
- 1. 2-Quinolinecarboxylic acid [webbook.nist.gov]
- 2. Quinoline-2-carboxylic acid | 93-10-7 | Benchchem [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for Quinaldic acid (HMDB0000842) [hmdb.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijmphs.com [ijmphs.com]
